2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide
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Overview
Description
Acetamide derivatives are significant in various fields of chemistry and pharmacology due to their diverse biological activities and applications in drug design and material science. Compounds like "2-(4-ethoxyphenoxy)-N-(2-furylmethyl)acetamide" are synthesized for exploring their potential in these areas, focusing on their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves reactions between specific phenols and chloroacetamides in the presence of catalysts such as potassium carbonate and solvents like N,N-dimethylformamide (DMF). For example, N-methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using a similar process, showcasing the methodology that could be adapted for the target compound (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using spectroscopic techniques such as IR, MS, and NMR, along with elemental analysis. These methods provide detailed insights into the compound's molecular configuration, bond formations, and functional groups (S. Geetha, R. Sribalan, S. Lakshmi, 2023).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including carbonylation and acetylation, leading to the formation of pharmacologically relevant molecules. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide illustrates the type of reactions these compounds might undergo (A. Vavasori, Marco Capponi, L. Ronchin, 2023).
properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-18-12-5-7-13(8-6-12)20-11-15(17)16-10-14-4-3-9-19-14/h3-9H,2,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHROMSXUJWIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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